3-amino-4-methyl-N-propylbenzenesulfonamide
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Overview
Description
3-amino-4-methyl-N-propylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with an amino group, a methyl group, and a propylsulfonamide group, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methyl-N-propylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with propyl halide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: for nitration and reduction steps to ensure consistent product quality.
Automated purification systems: to isolate and purify the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-nitro-4-methyl-N-propylbenzenesulfonamide.
Reduction: this compound.
Substitution: Various alkylated sulfonamides depending on the alkyl halide used.
Scientific Research Applications
3-amino-4-methyl-N-propylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of antibacterial agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor.
Industrial Applications: Utilized in the production of dyes and pigments due to its stable sulfonamide group.
Mechanism of Action
The mechanism of action of 3-amino-4-methyl-N-propylbenzenesulfonamide involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
- 3-amino-N-butyl-4-methoxybenzenesulfonamide
Comparison
3-amino-4-methyl-N-propylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and antibacterial activity, making it a valuable compound for targeted applications in medicinal chemistry.
Properties
IUPAC Name |
3-amino-4-methyl-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-6-12-15(13,14)9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSKONIFSHGYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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